molecular formula C9H11NO5 B1610291 Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate CAS No. 215808-73-4

Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate

Cat. No. B1610291
CAS RN: 215808-73-4
M. Wt: 213.19 g/mol
InChI Key: YSOBBXNPVDOCNQ-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that is used for various purposes, including pharmaceuticals, agrochemicals, and material science.

Mechanism of Action

The mechanism of action of Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition may contribute to the anti-inflammatory effects of Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate.
Biochemical and Physiological Effects:
Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, including prostaglandins and leukotrienes. Additionally, Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate has been shown to induce apoptosis (cell death) in cancer cells. It has also been shown to have antioxidant activity, which may contribute to its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate in lab experiments is its synthetic nature, which allows for consistent and reproducible results. Additionally, Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate has been shown to have low toxicity, which makes it a safer option for lab experiments compared to other compounds. However, one limitation of using Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate is its limited solubility in water, which may affect its bioavailability and make it more challenging to work with.

Future Directions

There are several future directions for the use and study of Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate. One potential direction is the development of new pharmaceuticals and agrochemicals based on this compound. Additionally, further research is needed to fully understand the mechanism of action of Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate and its potential as an anti-inflammatory and anti-cancer agent. Furthermore, the development of new synthetic methods for Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate may lead to more efficient and cost-effective production of this compound.

Scientific Research Applications

Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate has been used in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate has been used in the development of new materials, including polymers and coatings.

properties

IUPAC Name

methyl 5-(2-methoxy-2-oxoethyl)-2-methyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-5-10-8(9(12)14-3)6(15-5)4-7(11)13-2/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOBBXNPVDOCNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445378
Record name Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate

CAS RN

215808-73-4
Record name Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate
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Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate
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Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate
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Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate
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Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate
Reactant of Route 6
Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate

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